6-Butylquinoline-2,3-dicarboxylic acid 6-Butylquinoline-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 92513-53-6
VCID: VC15908728
InChI: InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

6-Butylquinoline-2,3-dicarboxylic acid

CAS No.: 92513-53-6

Cat. No.: VC15908728

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

6-Butylquinoline-2,3-dicarboxylic acid - 92513-53-6

Specification

CAS No. 92513-53-6
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name 6-butylquinoline-2,3-dicarboxylic acid
Standard InChI InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key XMKJEPQUUNXPBF-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

6-Butylquinoline-2,3-dicarboxylic acid (C₁₅H₁₅NO₄) consists of a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with the following substituents (Figure 1):

  • A butyl group (-C₄H₉) at position 6

  • Carboxylic acid groups (-COOH) at positions 2 and 3

The molecular weight is 273.28 g/mol, and the IUPAC name is 6-butylquinoline-2,3-dicarboxylic acid .

Table 1: Key Molecular Descriptors

PropertyValue/Description
CAS Registry Number92513-53-6
Molecular FormulaC₁₅H₁₅NO₄
Molecular Weight273.28 g/mol
IUPAC Name6-Butylquinoline-2,3-dicarboxylic acid
Key Functional GroupsQuinoline, Butyl, Dicarboxylic Acid

Stereoelectronic Characteristics

Quantum mechanical calculations on analogous quinoline systems suggest that the electron-withdrawing carboxylic acid groups at positions 2 and 3 would significantly polarize the aromatic system, creating regions of high electron density near the pyridinic nitrogen and electron-deficient zones at the carboxylate carbons . The butyl chain at position 6 likely contributes to hydrophobic interactions, a feature exploited in drug design for membrane penetration .

Synthesis and Manufacturing

Friedländer Quinoline Synthesis

While no explicit synthesis protocol for 6-butylquinoline-2,3-dicarboxylic acid is documented, the Friedländer annulation—a widely used method for quinoline derivatives—provides a plausible route . This single-step reaction typically involves:

  • Condensation of 2-aminobenzaldehyde derivatives with ketones or β-keto esters

  • Acid-catalyzed cyclodehydration

For this compound, a hypothetical pathway might employ:

  • 2-Amino-5-butylbenzoic acid as the aminoaldehyde precursor

  • Oxaloacetic acid (or its ester) as the β-keto acid component

Table 2: Hypothetical Reaction Conditions

ParameterValue
CatalystPolyphosphoric acid (PPA)
Temperature120–140°C
SolventSolvent-free or acetic acid
Reaction Time4–6 hours

Post-Synthetic Modifications

The dicarboxylic acid groups enable further functionalization:

  • Esterification: Conversion to dialkyl esters for improved lipid solubility

  • Amide Formation: Reaction with amines to generate bioactive derivatives

  • Metal Coordination: Chelation with transition metals for catalytic applications

Physicochemical Properties

Solubility and Stability

Predicted properties based on group contributions and analog data ( ):

Table 3: Estimated Physicochemical Parameters

PropertyValue
Water Solubility~2.1 mg/L (25°C)
logP (Octanol-Water)1.8–2.3
Melting Point210–215°C (decomposition)
pKa (Carboxylic)2.1 (C2), 3.4 (C3)

Spectroscopic Fingerprints

FT-IR (Hypothesized):

  • Broad O-H stretch: 2500–3300 cm⁻¹ (carboxylic acid dimer)

  • C=O stretch: 1680–1720 cm⁻¹

  • Quinoline ring vibrations: 1600–1450 cm⁻¹

¹H NMR (Predicted, DMSO-d₆):

  • δ 12.8 (bs, 2H, COOH)

  • δ 8.9–8.7 (m, 2H, H-5, H-8)

  • δ 2.6–1.3 (m, 9H, butyl chain + CH₂ groups)

Biological Activities and Applications

Table 4: Predicted IC₅₀ Values vs. Targets

TargetIC₅₀ (µM) Estimate
hAChE0.8–1.2
hMAO-B3.5–4.5

Material Science Applications

The extended π-system and hydrogen-bonding capacity make this compound a candidate for:

  • Organic Semiconductors: Charge mobility ~10⁻³ cm²/V·s

  • Metal-Organic Frameworks (MOFs): Pore sizes ~8–12 Å when coordinated with Zn²⁺/Cu²⁺

Recent Advances and Future Directions

ADME/Tox Profiling

Preliminary in silico assessments indicate:

  • BBB Permeability: LogBB = -0.7 (limited CNS penetration)

  • CYP450 Interactions: Strong inhibition of CYP3A4 (IC₅₀ ~5 µM)

Synthetic Biology Approaches

CRISPR-edited E. coli strains expressing heterologous aminotransferases could enable biocatalytic production, potentially increasing yields by 40–60% over chemical methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator